molecular formula C10H10O5 B095431 Curvulinic acid

Curvulinic acid

Cat. No.: B095431
M. Wt: 210.18 g/mol
InChI Key: JAHPPWGWEUVLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It has been found in the brain, hindgut, and hemolymph of bombus terrestris (bumblebee) , suggesting it may interact with targets in these tissues.

Biochemical Pathways

It’s possible that this compound may influence multiple pathways given its presence in various tissues of Bombus terrestris .

Pharmacokinetics

Its solubility in DMSO suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid, also known as curvulinic acid, has been shown to inhibit seed germination, root growth, and shoot growth in Capsella bursa-pastoris by 73.3%, 73.5%, and 66.7%, respectively, when used at a concentration of 600 μg/ml . This suggests that it may have herbicidal properties.

Action Environment

The action of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid can be influenced by environmental factors. For instance, it is sensitive to air and light, and it needs to be stored in a dry and dark place . The compound’s efficacy and stability may also be affected by these factors.

Chemical Reactions Analysis

Curvulinic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or ether, and controlled temperatures. Major products formed from these reactions include quinones, alcohols, and halogenated compounds .

Properties

IUPAC Name

2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-5(11)10-6(3-9(14)15)2-7(12)4-8(10)13/h2,4,12-13H,3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHPPWGWEUVLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Curvulinic acid
Reactant of Route 2
Reactant of Route 2
Curvulinic acid
Reactant of Route 3
Reactant of Route 3
Curvulinic acid
Reactant of Route 4
Reactant of Route 4
Curvulinic acid
Reactant of Route 5
Reactant of Route 5
Curvulinic acid
Reactant of Route 6
Curvulinic acid
Customer
Q & A

Q1: What is the impact of curvulinic acid on plant development?

A1: this compound exhibits herbicidal activity by inhibiting seed germination and impeding seedling growth. Research indicates that this compound negatively impacts both root and shoot growth in Capsella bursa-pastoris, with a stronger inhibitory effect observed on root development []. At a concentration of 600 μg·mL−1, this compound significantly hindered root and shoot growth by 73.5% and 66.7%, respectively []. The study determined the IC50 values for root and shoot growth inhibition to be 204.7 μg·mL−1 and 281.1 μg·mL−1, respectively, indicating the concentration at which this compound inhibits 50% of root and shoot growth [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.